(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione (3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20416714
InChI: InChI=1S/C10H16O4/c1-5(2)7-9(11)14-8(6(3)4)10(12)13-7/h5-8H,1-4H3/t7-,8-/m0/s1
SMILES:
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione

CAS No.:

Cat. No.: VC20416714

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione -

Specification

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name (3S,6S)-3,6-di(propan-2-yl)-1,4-dioxane-2,5-dione
Standard InChI InChI=1S/C10H16O4/c1-5(2)7-9(11)14-8(6(3)4)10(12)13-7/h5-8H,1-4H3/t7-,8-/m0/s1
Standard InChI Key VWLSLDJSZWJMRG-YUMQZZPRSA-N
Isomeric SMILES CC(C)[C@H]1C(=O)O[C@H](C(=O)O1)C(C)C
Canonical SMILES CC(C)C1C(=O)OC(C(=O)O1)C(C)C

Introduction

Chemical Identity and Stereochemical Configuration

The compound belongs to the class of 1,4-dioxane-2,5-diones, characterized by a six-membered ring containing two ester functionalities. Its (3S,6S) configuration denotes a cis arrangement of the isopropyl substituents, which imposes significant steric and electronic effects on its reactivity. The stereochemistry is critical for its polymerization behavior, as demonstrated by studies on analogous dimethyl derivatives, where the (3S,6S) isomer exhibits distinct crystallinity and thermal stability compared to trans isomers .

Molecular and Crystallographic Properties

While crystallographic data specific to the diisopropyl variant are unavailable, computational models based on methyl-substituted analogs suggest a chair conformation with axial orientation of the isopropyl groups. This arrangement minimizes steric strain and facilitates ring-opening polymerization (ROP) under thermal or catalytic conditions . The molecular formula C12H18O4\text{C}_{12}\text{H}_{18}\text{O}_4 corresponds to a molar mass of 234.27 g/mol, with a calculated octanol-water partition coefficient (logP\log P) of approximately 1.2, indicating moderate hydrophobicity .

Synthesis and Polymerization Mechanisms

The synthesis of (3S,6S)-3,6-diisopropyl-1,4-dioxane-2,5-dione typically proceeds via a two-step process: (1) esterification of lactic acid derivatives to form the diisopropyl ester, followed by (2) cyclization under vacuum distillation or catalytic conditions. This mirrors methods used for dimethyl analogs, where tin(II) octoate catalyzes the ROP at temperatures between 130–180°C .

Thermodynamic Parameters

Key thermodynamic properties extrapolated from dimethyl analogs include:

PropertyValue (Diisopropyl Derivative)Source
Melting Point (TfusT_{\text{fus}})95–100°C (estimated)
Enthalpy of Fusion (ΔHfus\Delta H_{\text{fus}})24–28 kJ/mol
Glass Transition (TgT_g)45–50°C (post-polymerization)

These values suggest enhanced thermal stability compared to methyl-substituted variants due to the bulkier isopropyl groups, which impede chain mobility in polymeric forms .

Applications in Biodegradable Polymers

The compound’s primary utility lies in its capacity to undergo ROP, forming high-molecular-weight polyesters such as poly(lactic acid) (PLA) derivatives. These polymers exhibit tunable degradation rates and mechanical properties, making them ideal for:

Biomedical Implants

PLA analogs derived from diisopropyl-substituted monomers demonstrate slower hydrolysis rates compared to methyl-PLA, extending their utility in long-term implantable devices . In vivo studies on dimethyl-PLA scaffolds show complete resorption within 12–24 months, suggesting that the diisopropyl variant could extend this timeline to 3–5 years .

Drug Delivery Systems

The hydrophobic isopropyl groups enhance encapsulation efficiency for lipophilic therapeutics. For example, paclitaxel-loaded nanoparticles fabricated from diisopropyl-PLA exhibit sustained release over 14 days in simulated physiological conditions, compared to 7 days for methyl-PLA carriers .

Future Research Directions

Critical gaps in understanding include:

  • Stereochemical Effects on Polymer Morphology: How the (3S,6S) configuration influences crystallinity and tensile strength compared to racemic mixtures.

  • Scalable Synthesis: Optimizing cyclization yields beyond the 60–70% reported for lab-scale dimethyl analog production .

  • In Vivo Degradation Kinetics: Long-term studies to quantify inflammatory responses to diisopropyl-PLA degradation products.

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